molecular formula C23H22N2O6S B1210596 Carfecillin CAS No. 27025-49-6

Carfecillin

Cat. No.: B1210596
CAS No.: 27025-49-6
M. Wt: 454.5 g/mol
InChI Key: NZDASSHFKWDBBU-KVMCETHSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Carbenicillin phenyl is synthesized by esterification of carbenicillin with phenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of carbenicillin phenyl involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes purification steps such as crystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Properties

CAS No.

27025-49-6

Molecular Formula

C23H22N2O6S

Molecular Weight

454.5 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(3-oxo-3-phenoxy-2-phenylpropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C23H22N2O6S/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29)/t15?,16-,17+,20-/m1/s1

InChI Key

NZDASSHFKWDBBU-KVMCETHSSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C

27025-49-6

Related CAS

21649-57-0 (hydrochloride salt)

Synonyms

BRL 3475
BRL-3475
BRL3475
Carbenicillin Phenyl Sodium
Carfecillin
Carfecillin Sodium Salt
Carphecillin
Salt, Carfecillin Sodium
Sodium Salt, Carfecillin
Uticillin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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